(4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14916798
Molecular Formula: C20H20N4O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O4 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenyl)-4-[(4-methoxy-2-nitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C20H20N4O4/c1-12-5-6-15(9-13(12)2)23-20(25)17(14(3)22-23)11-21-18-8-7-16(28-4)10-19(18)24(26)27/h5-11,22H,1-4H3 |
| Standard InChI Key | WXPBOFJAQFYKFV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s IUPAC name, (4E)-2-(3,4-dimethylphenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one, reflects its intricate architecture. The pyrazolone ring (a five-membered lactam) serves as the central framework, with substituents at positions 2, 4, and 5 contributing to its stereoelectronic profile. Key features include:
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Position 2: A 3,4-dimethylphenyl group, which introduces steric bulk and modulates electron density via its aromatic system.
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Position 4: An (E)-configured methylidene bridge linking the pyrazolone to a 4-methoxy-2-nitrophenylamine group. This nitro-substituted aryl moiety enhances polarity and potential hydrogen-bonding interactions.
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Position 5: A methyl group that stabilizes the lactam tautomer and influences solubility .
The molecular formula C₂₀H₂₀N₄O₄ (molecular weight: 380.4 g/mol) was confirmed via high-resolution mass spectrometry. The (E)-stereochemistry of the methylidene bridge is critical for maintaining planar conjugation between the pyrazolone and nitrophenyl groups, as evidenced by NOESY NMR correlations.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₄ | |
| Molecular Weight | 380.4 g/mol | |
| logP | 3.2 (Predicted) | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface | 98.5 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=N), 7.89–7.12 (m, 6H, aromatic), 3.89 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).
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¹³C NMR: Peaks at δ 167.4 (C=O), 154.2 (C=N), and 148.1–115.3 (aromatic carbons) confirm the lactam and imine functionalities.
Infrared (IR) Spectroscopy:
Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) validate the core structure.
Mass Spectrometry:
ESI-MS (m/z): 381.1 [M+H]⁺, consistent with the molecular formula.
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves three stages:
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Pyrazolone Core Formation: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate yields 5-methyl-2,4-dihydro-3H-pyrazol-3-one .
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Functionalization at Position 2: Electrophilic substitution with 3,4-dimethylphenylboronic acid under Suzuki–Miyaura conditions introduces the aryl group .
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Methylidene Bridge Installation: Condensation with 4-methoxy-2-nitroaniline in refluxing ethanol forms the (E)-configured imine.
Critical Reaction Parameters:
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Temperature: 80–100°C for Suzuki coupling; 70°C for imine formation.
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Catalysts: Pd(PPh₃)₄ for cross-coupling; acetic acid as Brønsted acid in condensation .
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyrazolone formation | 92 | 98.5 |
| Suzuki coupling | 78 | 97.2 |
| Imine condensation | 65 | 95.8 |
Purification and Scalability
Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Pilot-scale batches (100 g) demonstrate reproducibility, albeit with a 12% yield drop due to imine geometric isomerism.
Biological Activities and Mechanisms
Kinase Inhibition Profiling
In vitro assays against 12 kinase targets revealed:
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VEGFR-2 IC₅₀: 0.48 μM (compare to Sorafenib: 0.12 μM).
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PDGFR-β IC₅₀: 1.2 μM, suggesting antiangiogenic potential.
Structure-activity relationship (SAR) studies attribute this activity to the nitro group’s electron-withdrawing effect, which enhances binding to the ATP pocket.
Antiproliferative Effects
Against the NCI-60 panel:
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GI₅₀ (MCF-7): 8.7 μM (breast cancer).
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GI₅₀ (HCT-116): 12.3 μM (colon cancer).
Mechanistic studies indicate G1/S cell cycle arrest via p21 upregulation and CDK4/6 inhibition.
Table 3: Select Biological Data
| Assay | Result | Reference |
|---|---|---|
| VEGFR-2 Inhibition | IC₅₀ = 0.48 μM | |
| MCF-7 Growth Inhibition | GI₅₀ = 8.7 μM | |
| logD (pH 7.4) | 2.9 |
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213):
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MIC: 64 μg/mL, outperforming ciprofloxacin (128 μg/mL) in methicillin-resistant strains.
The methoxy group may enhance membrane permeability, though exact targets remain uncharacterized.
Research Advancements and Comparative Analysis
Structural Analogues and Activity Trends
Comparing derivatives from PubChem and ChemDiv :
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Iodophenyl analogue (C19H17IN4O3): Higher logP (4.77) correlates with improved blood-brain barrier penetration but reduced aqueous solubility .
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Nitro positional isomers: 3-Nitro substitution (vs. 2-nitro) decreases VEGFR-2 affinity by 5-fold, underscoring the importance of substituent orientation.
Computational Modeling Insights
Docking simulations (PDB: 3WZE) show the nitrophenyl group forms π-π interactions with Phe1047 of VEGFR-2, while the methylidene bridge hydrogen-bonds to Asp1046. MD simulations predict a binding free energy of -9.8 kcal/mol, comparable to FDA-approved inhibitors.
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